![molecular formula C9H18N2 B11918052 3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

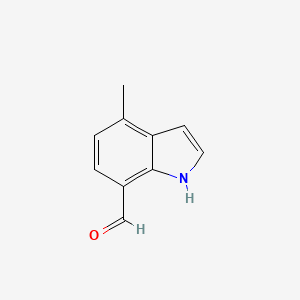

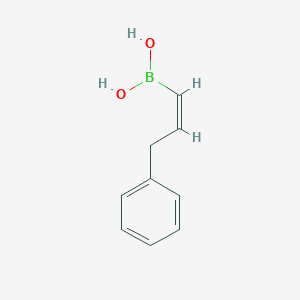

3,3-ジメチルオクタヒドロピロロ[1,2-a]ピラジンは、窒素を含む複素環式化合物です。ピロール環とピラジン環が融合したユニークな二環式構造を特徴としています。

2. 製法

合成経路と反応条件

3,3-ジメチルオクタヒドロピロロ[1,2-a]ピラジンの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、3,5-ジメチル-1H-ピロール-2,4-ジカルボン酸エステルを、ジメチルホルムアミド中で炭酸カリウムの存在下、クロロ酢酸エチルと反応させることです。 この反応により、関連するN-エチルカルボン酸ピロールが生成され、次いで、エタノール中でヒドラジン水和物と反応させて、目的の化合物を得ます .

工業的製造方法

3,3-ジメチルオクタヒドロピロロ[1,2-a]ピラジンの工業的製造方法は十分に文書化されていませんが、おそらく大規模生産のために最適化された同様の合成経路を伴うと考えられます。これには、収率と純度を高めるために、連続フロー反応器や自動合成システムの使用が含まれる場合があります。

3. 化学反応解析

反応の種類

3,3-ジメチルオクタヒドロピロロ[1,2-a]ピラジンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実施することができます。

置換: 求核置換反応は、特に窒素原子で、ハロゲン化アルキルなどの試薬を使用して起こります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。

生成される主な生成物

酸化: 酸素含有官能基が追加された酸化誘導体。

還元: 窒素原子に水素原子を追加した還元誘導体。

置換: 窒素原子にアルキル基が結合した置換誘導体。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide. This reaction produces the related N-ethyl carboxylate pyrrole, which is then reacted with hydrazine hydrate in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

化学反応の分析

Types of Reactions

3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.

Substitution: Substituted derivatives with alkyl groups attached to the nitrogen atoms.

科学的研究の応用

3,3-ジメチルオクタヒドロピロロ[1,2-a]ピラジンは、科学研究においていくつかの応用があります。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な抗菌および抗ウイルス特性について調査されています。

医学: 特にキナーゼ阻害活性に対する、薬物開発のための潜在的な足場として探求されています。

作用機序

3,3-ジメチルオクタヒドロピロロ[1,2-a]ピラジンの正確な作用機序は完全に解明されていません。窒素原子を介して、酵素や受容体を含むさまざまな分子標的に相互作用すると考えられています。 この相互作用は、生物学的経路を調節し、抗菌やキナーゼ阻害などの観察された生物学的活性を引き起こす可能性があります .

類似化合物との比較

類似化合物

- 1-メチルオクタヒドロピロロ[1,2-a]ピラジン

- 2-メチルテトラヒドロ-2-ピラジノ[1,2-]ピラジン-1,4(3,6)-ジオン

- 5,6,7,8-テトラヒドロイミダゾ[1,2-]ピラジン

ユニークさ

3,3-ジメチルオクタヒドロピロロ[1,2-a]ピラジンは、その特定の置換パターンにより、明確な化学的および生物学的特性を付与し、ユニークです。 その構造は、生物学的標的との特定の相互作用を可能にし、薬物発見と開発のための貴重な化合物となっています .

特性

IUPAC Name |

3,3-dimethyl-2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-9(2)7-11-5-3-4-8(11)6-10-9/h8,10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFPGQRZMHDQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCCC2CN1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)

![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)

![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)